molecular formula C10H18Cl2N2O B1468338 1-Amino-3-(benzylamino)-2-propanol dihydrochloride CAS No. 1211507-56-0

1-Amino-3-(benzylamino)-2-propanol dihydrochloride

Cat. No.: B1468338
CAS No.: 1211507-56-0
M. Wt: 253.17 g/mol
InChI Key: LSWNMWVTEMJPGQ-UHFFFAOYSA-N
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Description

1-Amino-3-(benzylamino)-2-propanol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of an amino group, a benzylamino group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(benzylamino)-2-propanol dihydrochloride typically involves the reaction of benzylamine with an appropriate epoxide or halohydrin under controlled conditions. One common method involves the following steps:

    Epoxide Opening Reaction: Benzylamine reacts with an epoxide, such as glycidol, under basic conditions to form the intermediate 1-Amino-3-(benzylamino)-2-propanol.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(benzylamino)-2-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and benzylamino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Amino-3-(benzylamino)-2-propanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and benzylamino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-propanol: Lacks the benzylamino group, making it less versatile in certain reactions.

    3-(Benzylamino)-2-propanol: Lacks the primary amino group, affecting its reactivity and applications.

    1-Amino-3-(methylamino)-2-propanol:

Uniqueness

1-Amino-3-(benzylamino)-2-propanol dihydrochloride is unique due to the presence of both amino and benzylamino groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

1-amino-3-(benzylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c11-6-10(13)8-12-7-9-4-2-1-3-5-9;;/h1-5,10,12-13H,6-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNMWVTEMJPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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